

An In-depth Technical Guide to NW16 Quick-Release Flanges

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Compound of Interest

Compound Name: NW16

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This technical guide provides a comprehensive overview of the functionality, specifications, and operational protocols for **NW16** quick-release flanges, commonly utilized in vacuum systems across research, scientific, and pharmaceutical development applications.

Core Principles of NW16 Flange Operation

NW16 quick-release flanges, also known as KF16 or QF16 flanges, are a standard for creating quick and reliable vacuum seals for tubing with a nominal bore of 16 mm. The sealing mechanism is elegantly simple, relying on the uniform compression of an elastomeric O-ring. This is achieved without the need for tools, making them ideal for systems that require frequent assembly and disassembly.

The connection is established by joining two symmetrical, sexless flanges. Between these two flanges, a centering ring is placed. This centering ring serves a dual purpose: it accurately aligns the two flanges and holds an elastomeric O-ring in the correct position. A circumferential clamp is then fitted around the entire assembly. As the clamp is tightened, it applies a uniform, inward pressure on the 15-degree tapered outer surfaces of the flanges. This action compresses the O-ring between the flat, smooth flange faces, creating a vacuum-tight seal. The design ensures that the flanges and the centering ring make metal-to-metal contact, preventing over-compression of the O-ring and ensuring a consistent and reliable seal.

Components of an NW16 Flange Assembly

A standard **NW16** quick-release flange connection consists of four primary components:

- **NW16** Flanges (2x): These are the connecting interfaces, typically welded to the vacuum tubing or components. They are characterized by a 30 mm outer diameter and a tapered outer surface. They are most commonly fabricated from 304 or 316L stainless steel, known for its corrosion resistance and low outgassing properties.^[1]
- **Centering Ring**: This component fits between the two flanges to ensure proper alignment. It features an outer groove to hold the O-ring and an inner spacer that maintains a precise distance between the flanges. The material is typically stainless steel or aluminum.
- **O-Ring**: The sealing element of the assembly. The choice of O-ring material is critical and depends on the specific application's temperature range and chemical compatibility requirements. Common materials include Viton® (FKM) and Buna-N (NBR).
- **Clamp**: A hinged, circumferential clamp that encompasses the two flanges. Tightening the clamp, often via a wing nut, provides the necessary force to compress the O-ring and create the seal. Different types of clamps are available, including wing nut clamps for manual tightening and bulkhead clamps for mounting to a chamber wall.

Quantitative Data Summary

The following table summarizes the key quantitative data for standard **NW16** quick-release flange assemblies.

Parameter	Value	Notes
Flange Designation	NW16, KF16, DN16KF	Conforms to ISO 2861 standards. [2] [3]
Flange Outer Diameter	30.0 mm	Standard dimension for NW16 flanges. [2]
Nominal Inner Diameter	16 mm	Represents the nominal bore of the tubing.
Typical Vacuum Range	Down to 1×10^{-8} Torr (High Vacuum)	Dependent on the O-ring material and proper assembly. [4]
Typical Helium Leak Rate	$< 1 \times 10^{-9}$ std. cc/sec	With a Viton® (FKM) O-ring. [5]
Maximum Positive Pressure	Dependent on clamp type and temperature.	Generally suitable for low positive pressures. Overpressure rings are recommended for applications significantly above atmospheric pressure.
O-Ring Material	Viton® (FKM), Buna-N (NBR), Silicone	Selection is based on temperature and chemical compatibility.
Flange/Fitting Material	304/304L Stainless Steel, Aluminum	304L is often used for welded components to improve corrosion resistance. [1]
Clamp Material	Aluminum, Stainless Steel	Aluminum is common for wing nut clamps.
Tightening Torque	Varies by clamp type	Wing nut clamps are typically hand-tightened. Bolted clamps have specific torque values that should be obtained from the manufacturer.

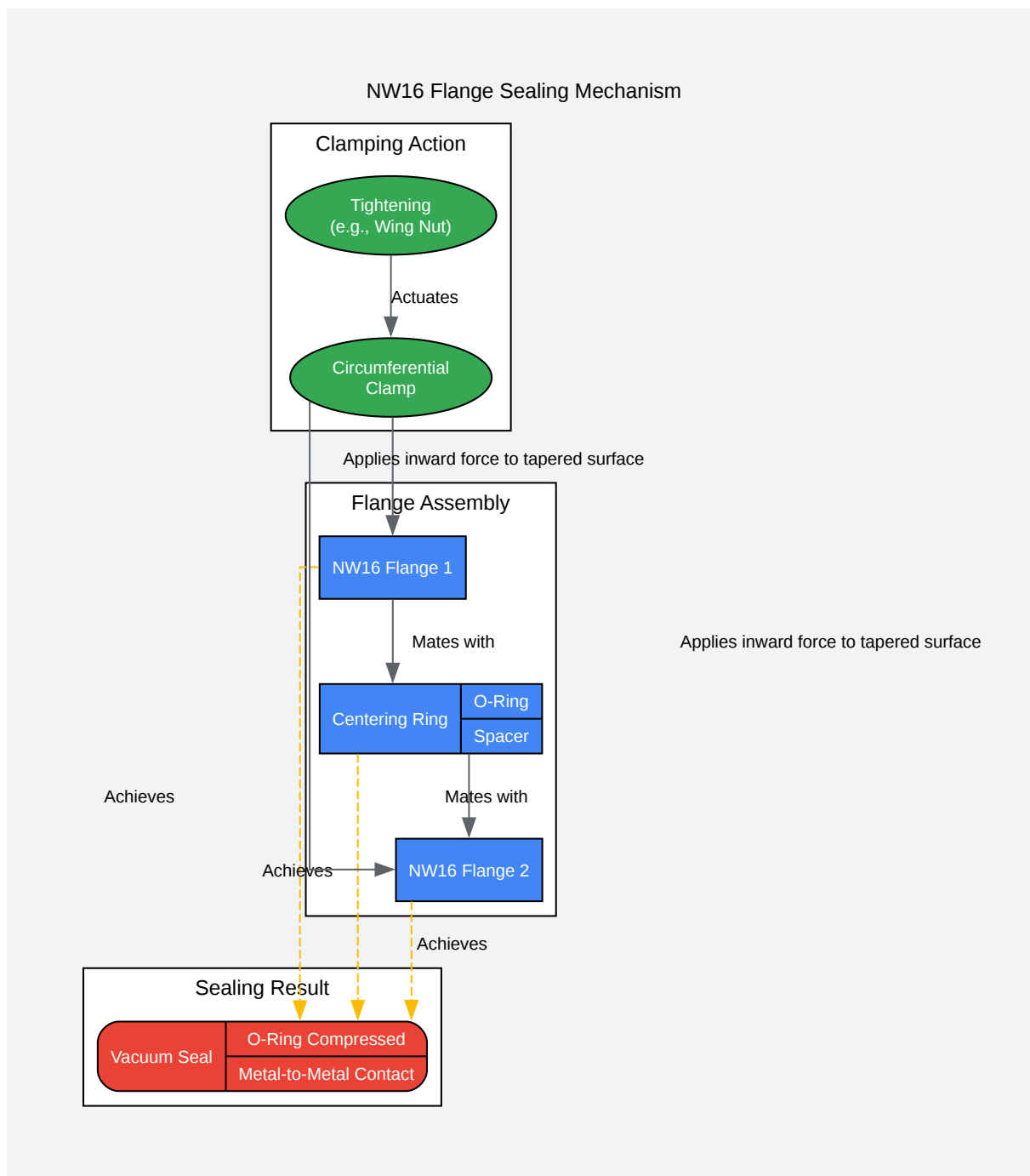
O-Ring Material Specifications

The choice of O-ring material is critical for the performance and longevity of the vacuum seal. The two most common materials for **NW16** flanges are Viton® and Buna-N.

O-Ring Material	Temperature Range	Chemical Compatibility
Viton® (FKM)	-26°C to 205°C (-15°F to 400°F)	Excellent resistance to oils, fuels, lubricants, most mineral acids, and aliphatic and aromatic hydrocarbons. Not compatible with ketones, low molecular weight organic acids, and amines. [6]
Buna-N (NBR)	-40°C to 121°C (-40°F to 250°F)	Resistant to air, alcohols, diluted acids, gasoline, water, hydraulic fluids, and mineral and vegetable oils. Not recommended for use with brake fluids or acetones. Poor resistance to ozone and weathering. [7]

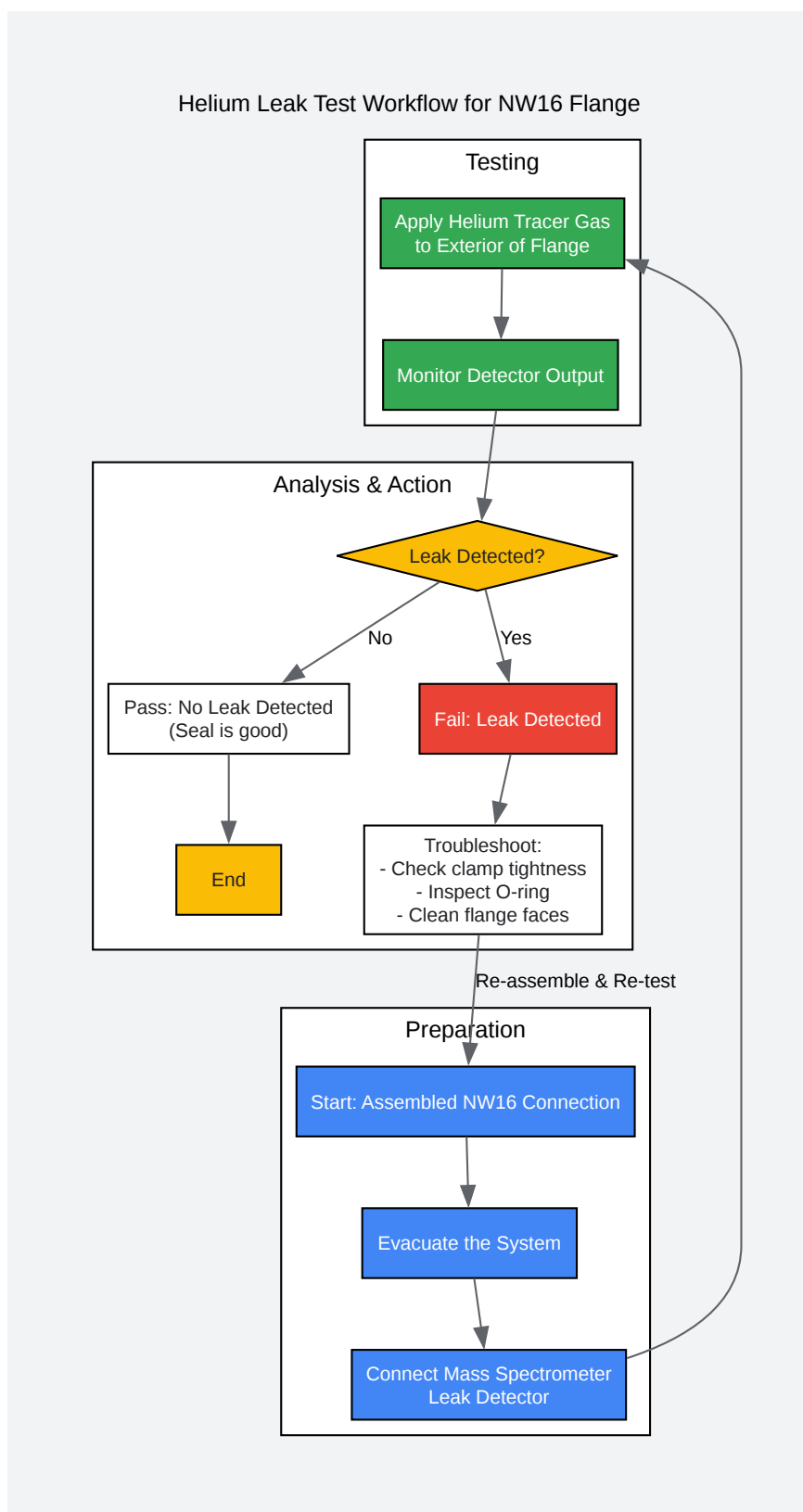
Visualizing the Sealing Mechanism and Workflow

To better understand the interaction of the components and the process of ensuring a vacuum-tight seal, the following diagrams illustrate the core concepts.



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Caption: Logical flow of the **NW16** flange sealing mechanism.



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Caption: Experimental workflow for helium leak testing of an **NW16** flange.

Experimental Protocols: Helium Leak Testing

To verify the integrity of an **NW16** flange seal, a helium mass spectrometer leak test is the standard method. This protocol is based on the principles outlined in ASTM E498 - Standard Test Methods for Leaks Using the Mass Spectrometer Leak Detector.

Objective: To detect and quantify any leaks in an assembled **NW16** flange connection to ensure it meets the required vacuum performance.

Materials and Equipment:

- Assembled vacuum system with the **NW16** flange connection to be tested.
- Helium mass spectrometer leak detector (MSLD).
- Source of helium tracer gas.
- A fine-nozzle spray probe for helium application.
- Appropriate vacuum pumps to achieve the necessary test pressure.

Methodology:

- System Preparation:
 - Ensure the **NW16** flange assembly is clean and correctly assembled. The clamp should be tightened according to the manufacturer's recommendations (typically hand-tight for wing nut clamps).
 - Connect the vacuum system, including the **NW16** flange, to the helium mass spectrometer leak detector.
 - Evacuate the system to a suitable test pressure, typically in the high vacuum range (e.g., below 10^{-4} Torr).
- Leak Detector Calibration:
 - Calibrate the MSLD using a calibrated leak standard to ensure accurate readings.

- Helium Application (Tracer Probe Method):
 - Begin by establishing a stable background reading on the MSLD.
 - Using the spray probe, apply a small, controlled amount of helium gas to the exterior of the **NW16** flange assembly, specifically at the junction between the two flanges and the clamp.
 - Apply the helium systematically and slowly around the entire circumference of the flange.
- Detection and Interpretation:
 - Monitor the output of the MSLD. A sudden increase in the helium signal indicates a leak.
 - The magnitude of the signal corresponds to the size of the leak. For **NW16** flanges with Viton® O-rings, a leak rate below 1×10^{-9} std. cc/sec is typically considered acceptable for high vacuum applications.[\[5\]](#)
- Troubleshooting Leaks:
 - If a leak is detected, vent the system to atmospheric pressure.
 - Disassemble the **NW16** flange connection.
 - Inspect the O-ring for any cuts, debris, or signs of improper seating.
 - Clean the flange sealing surfaces with a lint-free cloth and a suitable solvent (e.g., isopropyl alcohol).
 - Reassemble the flange, ensuring the clamp is evenly tightened.
 - Repeat the leak test procedure to confirm the leak has been resolved.

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